2-ethoxy-5-pyrimidin-5-ylbenzamide
説明
特性
IUPAC Name |
2-ethoxy-5-pyrimidin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-12-4-3-9(5-11(12)13(14)17)10-6-15-8-16-7-10/h3-8H,2H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJJLTQOOGYYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN=CN=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures to 2-ethoxy-5-pyrimidin-5-ylbenzamide. For instance, pyrimidine derivatives have been shown to inhibit cancer cell proliferation across various cell lines. Research indicates that modifications in the pyrimidine structure can lead to enhanced cytotoxicity against cancer cells like MCF-7 (breast cancer) and A549 (lung cancer) .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Antimicrobial Properties
Pyrimidine derivatives, including those structurally related to 2-ethoxy-5-pyrimidin-5-ylbenzamide, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies reveal that these compounds can inhibit bacterial growth at concentrations as low as 200 μg/mL, showcasing their potential as new antimicrobial agents .
Table 2: Antimicrobial Efficacy of Pyrimidine Compounds
| Compound | Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 37 | S. aureus | 200 | |
| Compound 39 | E. coli | 400 | |
| 2-Ethoxy... | K. pneumoniae | TBD | TBD |
Other Biological Activities
Beyond anticancer and antimicrobial effects, pyrimidine derivatives are also being explored for their anti-inflammatory and analgesic properties. For example, some studies suggest that these compounds may modulate pathways involved in inflammation, offering potential therapeutic benefits for conditions like arthritis or chronic pain .
Case Study 1: Anticancer Efficacy
In a study comparing various pyrimidine compounds, researchers synthesized a series of derivatives and evaluated their efficacy against multiple cancer cell lines. Notably, one derivative exhibited an IC50 value significantly lower than that of established chemotherapeutics like etoposide, indicating a promising avenue for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of pyrimidine-based compounds with enhanced antimicrobial properties. The study demonstrated that certain structural modifications led to increased activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics amidst rising antibiotic resistance .
類似化合物との比較
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Core Structure | Substituents | Key Properties/Biological Activities | Reference |
|---|---|---|---|---|
| 2-Ethoxy-5-pyrimidin-5-ylbenzamide | Benzamide + pyrimidine | Ethoxy (C₂H₅O) at position 2; pyrimidin-5-yl | Hypothesized enzyme inhibition via H-bonding and aromatic interactions | - |
| N-(2-Methoxypyrimidin-5-yl)-2,2-diphenylacetamide | Benzamide + pyrimidine | Methoxy (CH₃O) at position 2 | Enhanced metabolic stability due to smaller substituent; potential CNS activity | |
| N-(5-Chloro-4-methylpyridin-2-yl)acetamide | Benzamide + pyridine | Chloro (Cl) and methyl (CH₃) on pyridine | Anticancer activity; electron-withdrawing effects alter reactivity | |
| N-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide | Benzamide + pyrimidine | Trifluoromethyl (CF₃) at position 6 | Enhanced hydrophobic interactions; potential anti-inflammatory effects | |
| 5-(Benzyloxy)pyridin-2-amine | Pyridine amine | Benzyloxy (C₆H₅CH₂O) at position 5 | Anti-inflammatory properties; bulky substituent reduces solubility |
Key Observations:
Substituent Effects: The ethoxy group in 2-ethoxy-5-pyrimidin-5-ylbenzamide balances lipophilicity and solubility better than the smaller methoxy group (e.g., in N-(2-methoxypyrimidin-5-yl)-2,2-diphenylacetamide) or the bulkier benzyloxy group (e.g., 5-(benzyloxy)pyridin-2-amine) .
Heterocycle Impact :
- Pyrimidine-based compounds (e.g., 2-ethoxy-5-pyrimidin-5-ylbenzamide) generally exhibit stronger hydrogen-bonding capabilities compared to pyridine analogs due to the additional nitrogen atom in the ring .
- Pyridine derivatives (e.g., N-(5-chloro-4-methylpyridin-2-yl)acetamide) may display altered target selectivity due to differences in electronic distribution .
Functional Versatility :
- The trifluoromethyl group in N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide enhances hydrophobic interactions with protein pockets, a feature absent in 2-ethoxy-5-pyrimidin-5-ylbenzamide .
Q & A
Q. What criteria determine whether a contradiction in experimental data invalidates the research hypothesis?
- Methodological Answer : Apply the Bradford Hill criteria for causality:
- Consistency : Reproduce results across ≥3 independent experiments.
- Plausibility : Ensure contradictions do not violate established chemical/biological principles (e.g., mass balance in degradation studies).
- Dose-response : Confirm that effects scale with concentration. If contradictions persist, revise the hypothesis (e.g., propose allosteric modulation instead of competitive inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
